N-Tert-butylnicotinamide N-Tert-butylnicotinamide
Brand Name: Vulcanchem
CAS No.: 15828-08-7
VCID: VC21270707
InChI: InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13)
SMILES: CC(C)(C)NC(=O)C1=CN=CC=C1
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol

N-Tert-butylnicotinamide

CAS No.: 15828-08-7

Cat. No.: VC21270707

Molecular Formula: C10H14N2O

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

N-Tert-butylnicotinamide - 15828-08-7

Specification

CAS No. 15828-08-7
Molecular Formula C10H14N2O
Molecular Weight 178.23 g/mol
IUPAC Name N-tert-butylpyridine-3-carboxamide
Standard InChI InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13)
Standard InChI Key UKLIVFNPJKDBAX-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1=CN=CC=C1
Canonical SMILES CC(C)(C)NC(=O)C1=CN=CC=C1

Introduction

Chemical Structure and Properties

N-Tert-butylnicotinamide has the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.231 g/mol . The compound contains a pyridine ring with a carboxamide group substituted at the 3-position, and the amide nitrogen is bonded to a tert-butyl group.

Physical and Chemical Properties

The basic physical and chemical properties of N-tert-butylnicotinamide can be summarized in the following table:

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₂O
Molecular Weight178.231 g/mol
CAS Number15828-08-7
Storage TemperatureAmbient
MDL NumberMFCD00707839

The compound is typically available commercially at 96% purity . Its structure contains both hydrogen bond donor and acceptor sites, which contribute to its potential interactions with biological targets. Based on the properties of its derivatives, it likely has moderate solubility in organic solvents and limited water solubility.

Synthesis and Chemical Reactions

While the search results don't provide direct synthesis methods for N-tert-butylnicotinamide itself, we can infer possible synthetic routes from the information about its derivatives. One approach might mirror the synthesis of 5-bromo-N-tert-butylnicotinamide, which involves the reaction of a cyanopyridine with tert-butyl acetate in the presence of concentrated sulfuric acid.

Derivatives and Related Compounds

Several derivatives of N-tert-butylnicotinamide have been synthesized and studied, with modifications primarily at different positions of the pyridine ring.

6-Chloro-N-tert-butylnicotinamide

This derivative has molecular formula C₁₀H₁₃ClN₂O and molecular weight 212.676 g/mol . It contains a chlorine atom at the 6-position of the pyridine ring.

Key properties include:

  • CAS Number: 115309-58-5

  • Density: 1.152

  • Boiling Point: 359°C

  • Melting Point: 106.0-106.8°C

  • Flash Point: 171°C

Comparative Analysis of N-tert-butylnicotinamide and its Derivatives

The following table compares the properties of N-tert-butylnicotinamide with its halogenated derivatives:

CompoundMolecular FormulaMolecular Weight (g/mol)Halogen SubstitutionCAS Number
N-tert-butylnicotinamideC₁₀H₁₄N₂O178.231None15828-08-7
5-Bromo-N-tert-butylnicotinamideC₁₀H₁₃BrN₂O257.135-Br342013-78-9
6-Chloro-N-tert-butylnicotinamideC₁₀H₁₃ClN₂O212.6766-Cl115309-58-5

The halogen substitutions affect properties such as molecular weight, lipophilicity, and melting point. These modifications are strategically important for altering the compound's biological activity, stability, and binding affinity in various applications.

Biological Significance and Applications

While the search results don't directly address the biological activity of N-tert-butylnicotinamide, we can infer potential applications from related compounds and research contexts.

Structural Building Block in Medicinal Chemistry

The N-tert-butylnicotinamide structure likely serves as an important building block in medicinal chemistry. The tert-butyl group can enhance metabolic stability and alter the pharmacokinetic properties of the parent nicotinamide. Additionally, the pyridine ring provides opportunities for further functionalization, as demonstrated by the halogenated derivatives described in the search results.

Analytical Methods and Characterization

The search results mention several analytical techniques relevant to the characterization of N-tert-butylnicotinamide and related compounds:

Fluorescence Polarization (FP) Assays

Fluorescence polarization has been used to characterize the binding of fluorescent ligands to target proteins and to evaluate compounds that interfere with these interactions . This technique could be applicable for studying the interaction of N-tert-butylnicotinamide with potential biological targets.

Current Research and Future Directions

The search results suggest several areas of ongoing research related to nicotinamide derivatives that may involve N-tert-butylnicotinamide:

Development of NNMT Inhibitors

Research on NNMT inhibitors is actively progressing, with efforts to develop potent and selective compounds that can effectively modulate NNMT activity in cellular systems . N-tert-butylnicotinamide and its derivatives could serve as foundational structures in this research.

High-Throughput Screening Methodologies

The development of robust high-throughput screening (HTS) methods, such as the fluorescence polarization-based competition assay mentioned in the search results , indicates ongoing efforts to discover and evaluate new compounds that interact with nicotinamide-related pathways.

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